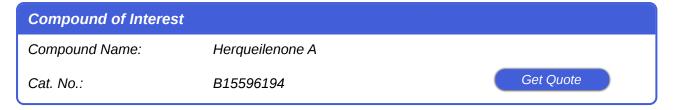


In-Depth Technical Guide to the Spectroscopic Characterization of Herqueilenone A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of **Herqueilenone A**, a unique rearranged benzoquinone-chromanone. The information presented herein is compiled from the primary literature and is intended to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction to Herqueilenone A

Herqueilenone A is a novel secondary metabolite isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729. Its intricate structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, presents a significant analytical challenge and underscores the importance of a multi-faceted spectroscopic approach for its unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the structural elucidation of **Herqueilenone A**. This data is critical for confirming the identity and purity of the compound in various research and development settings.





Table 1: ¹H NMR Spectroscopic Data for Herqueilenone

A (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
5	6.13	S	_
7	6.09	S	
11	4.51	d	8.0
12	3.33	m	_
13a	2.05	m	
13b	1.85	m	
14	4.01	t	8.0
15	6.67	S	_
18	2.58	S	_
1'-OH	12.51	S	_
3-OCH₃	3.82	S	_
9-OCH₃	3.88	S	

Table 2: ¹³C NMR Spectroscopic Data for Herqueilenone A (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Туре
1	187.9	С
2	158.8	С
3	108.3	С
4	182.2	С
5	137.9	СН
6	148.9	С
7	108.8	СН
8	160.2	С
9	105.7	С
10	162.7	С
11	82.1	СН
12	45.8	СН
13	31.6	CH ₂
14	68.9	СН
15	145.2	СН
16	118.1	С
17	202.9	С
18	32.1	CH₃
1'	192.6	С
2'	111.9	С
3'	165.1	С
4'	101.5	С
5'	163.9	С



6'	104.8	С
3-OCH₃	56.5	OCH₃
9-OCH₃	56.1	OCH₃

Table 3: High-Resolution Mass Spectrometry (HRMS)

Data

lon	Calculated m/z	Measured m/z	Molecular Formula
[M+H] ⁺	511.1286	511.1282	C26H23O10

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis)

Spectroscopic Data

Spectroscopy	Wavelength/Wavenumber	Description
UV-Vis (MeOH)	λmax (log ε) 228 nm	(4.38)
λmax (log ε) 280 nm	(4.21)	
λmax (log ε) 385 nm	(3.45)	_
IR (neat)	νmax 3400 cm ⁻¹	O-H stretching
νmax 1685 cm ⁻¹	C=O stretching (quinone)	
νmax 1650 cm ⁻¹	C=O stretching (ketone)	-
νmax 1610, 1580 cm ⁻¹	C=C stretching (aromatic)	-

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the validation of findings. The following protocols are representative of the techniques used for the isolation and characterization of **Herqueilenone A**.

Fungal Cultivation and Extraction

• Organism:Penicillium herquei FT729.



- Cultivation: The fungus is cultured on a solid rice medium for a period of four weeks at room temperature.
- Extraction: The fermented rice solid culture is extracted exhaustively with ethyl acetate (EtOAc). The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation of Herqueilenone A

The crude extract is subjected to a series of chromatographic separations to isolate the pure compound.

- Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol (MeOH) to remove nonpolar constituents.
- Column Chromatography: The MeOH-soluble fraction is subjected to open column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and MeOH.
- Preparative HPLC: Fractions containing Herqueilenone A are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using an acetonitrile (ACN)-water gradient system to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 is performed on a time-of-flight (TOF) mass spectrometer to determine the elemental
 composition.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in methanol.
- IR Spectroscopy: The infrared spectrum is obtained on an FT-IR spectrometer using a neat film on a NaCl plate.

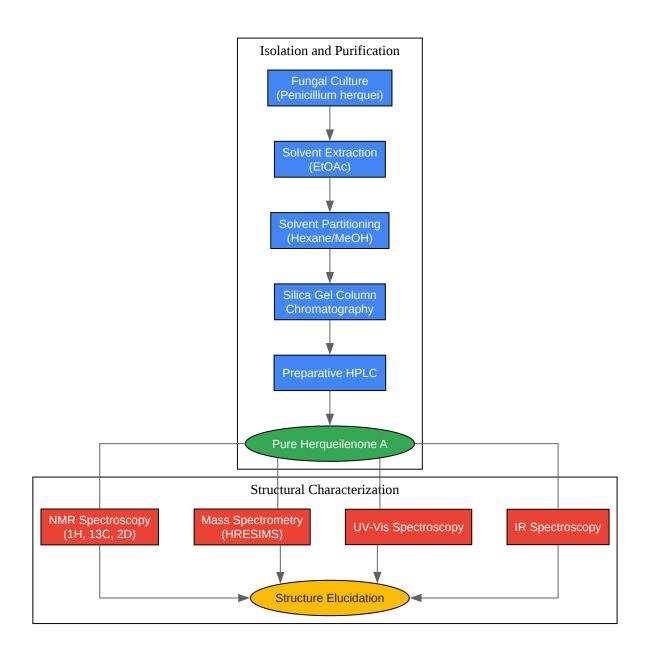




Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like **Herqueilenone A**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Herqueilenone A**.



 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Characterization of Herqueilenone A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596194#spectroscopic-data-for-herqueilenone-a-characterization]

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